![molecular formula C9H7ClN2O B1601111 2-Chloro-4-methoxyquinazoline CAS No. 77767-98-7](/img/structure/B1601111.png)
2-Chloro-4-methoxyquinazoline
Overview
Description
2-Chloro-4-methoxyquinazoline, also known as CMQ, is a synthetic quinazoline compound that has been used in scientific research for a number of applications.
Scientific Research Applications
Anticancer Agents
2-Chloro-4-methoxyquinazoline serves as a key intermediate in the synthesis of novel anticancer agents, particularly those with 4-anilinoquinazoline scaffolds. These compounds have shown promising results in vitro for their potential to inhibit tumor growth and induce apoptosis .
Analgesic and Anti-Inflammatory Agents
The quinazoline derivatives, including 2-Chloro-4-methoxyquinazoline, are known for their analgesic and anti-inflammatory properties. They play a significant role in the development of new medications that can alleviate pain and reduce inflammation, contributing to the field of pain management and autoimmune disorders .
Antitumor Clinical Use
Several quinazoline derivatives are approved for clinical use as antitumor agents. These include well-known drugs such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. 2-Chloro-4-methoxyquinazoline may be utilized in the synthesis or improvement of such drugs .
Hedgehog Pathway Antagonists
In the realm of developmental biology and cancer research, 2-Chloro-4-methoxyquinazoline derivatives have been identified as hedgehog pathway antagonists. This pathway is crucial in embryonic development, and its dysregulation is implicated in various cancers .
Immune-Cell Function Inhibition
Quinazoline derivatives have been found to inhibit a wide spectrum of immune-cell functions, including those of neutrophils, basophils, mast cells, monocytes, plasmacytoid, and dendritic cells. This makes 2-Chloro-4-methoxyquinazoline a candidate for research in treating diseases like Sjogren’s syndrome and APDS/PASLI .
Synthesis of Biologically Active Compounds
2-Chloro-4-methoxyquinazoline is a versatile building block in the synthesis of a wide range of biologically active compounds. Its derivatives are used in creating various pharmacologically active molecules, which can lead to the discovery of new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-methoxyquinazoline are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
2-Chloro-4-methoxyquinazoline interacts with its targets through binding. It has been found to interact with DNA by intercalation and groove binding . This interaction can interfere with the normal functioning of DNA, such as replication and transcription, leading to cell death . The compound also displays strong binding affinities to EGFR and VEGFR-2 receptors , which can inhibit the activation of these receptors and disrupt the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
By binding to DNA, EGFR, and VEGFR-2, 2-Chloro-4-methoxyquinazoline can disrupt the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
Like many other quinazoline derivatives, it is likely to have good bioavailability
Result of Action
The result of 2-Chloro-4-methoxyquinazoline’s action is the inhibition of cell proliferation and induction of cell death . This is achieved through its interaction with DNA, EGFR, and VEGFR-2, which disrupts the normal functioning of these targets and the associated biochemical pathways .
properties
IUPAC Name |
2-chloro-4-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAADIPJOLLZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506821 | |
Record name | 2-Chloro-4-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyquinazoline | |
CAS RN |
77767-98-7 | |
Record name | 2-Chloro-4-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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